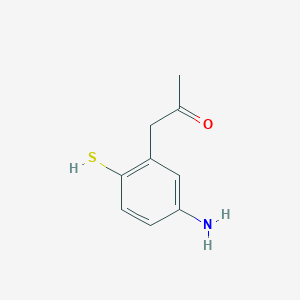

1-(5-Amino-2-mercaptophenyl)propan-2-one

描述

Rationale for Comprehensive Academic Investigation of 1-(5-Amino-2-mercaptophenyl)propan-2-one

A thorough investigation into the chemistry of this compound is warranted due to its potential to unlock novel synthetic pathways to important heterocyclic scaffolds. The interplay between the nucleophilic amino and thiol groups and the electrophilic ketone carbonyl offers a rich platform for exploring intramolecular reactions. Understanding the regioselectivity and stereoselectivity of these transformations is a key academic challenge. Furthermore, the electronic properties of the aromatic ring, influenced by both the amino and mercapto groups, can be fine-tuned through substitution, allowing for the synthesis of a library of derivatives with diverse properties. The study of such compounds contributes to a deeper understanding of fundamental principles of reactivity and reaction mechanisms.

Overview of Potential Research Trajectories for the Compound

The unique structural features of this compound suggest several promising avenues for future research. A primary focus would be the exploration of its intramolecular cyclization reactions to synthesize various nitrogen- and sulfur-containing heterocycles. For instance, acid- or base-catalyzed condensation between the amino group and the ketone could lead to the formation of a seven-membered diazepine (B8756704) ring system. Alternatively, reaction involving the thiol group could yield thiazepine derivatives.

Another significant research trajectory involves the use of this compound as a synthon in multicomponent reactions. By reacting it with other building blocks, it may be possible to construct highly complex molecular architectures in a single step. For example, a reaction with an aldehyde and an isocyanide could potentially lead to the formation of a complex fused heterocyclic system. Furthermore, the amino and thiol groups can be functionalized to introduce a wide range of substituents, thereby allowing for the synthesis of a diverse library of compounds for biological screening or materials science applications. The development of metal-catalyzed cross-coupling reactions involving the thiol group or the aromatic ring would also represent a valuable extension of the compound's synthetic utility.

Structure

3D Structure

属性

分子式 |

C9H11NOS |

|---|---|

分子量 |

181.26 g/mol |

IUPAC 名称 |

1-(5-amino-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H11NOS/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4,10H2,1H3 |

InChI 键 |

ZQXKIMBUBIQHBG-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=C(C=CC(=C1)N)S |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(5-Amino-2-mercaptophenyl)propan-2-one

A retrosynthetic analysis of the target molecule, this compound (I), suggests several possible disconnection pathways. The primary disconnections involve the carbon-carbon bond of the propan-2-one side chain and the carbon-sulfur and carbon-nitrogen bonds of the mercapto and amino groups, respectively.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-C Bond): The most logical primary disconnection is the bond between the aromatic ring and the carbonyl group of the propan-2-one side chain. This points to a Friedel-Crafts acylation reaction as a key final step, utilizing a suitable 4-amino-2-mercaptophenol derivative (II) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Disconnection 2 (C-N and C-S Bonds): Further disconnection of the amino and mercapto groups from the aromatic ring leads to simpler precursors. The amino group can be retrosynthetically derived from a nitro group, suggesting a reduction step. The mercapto group can be introduced from a sulfonyl chloride or via other sulfur-introducing reactions. This leads back to a substituted nitrobenzene (B124822) derivative (III) and ultimately to a simpler benzene (B151609) derivative (V).

This analysis suggests a synthetic strategy that begins with a commercially available substituted benzene, followed by sequential introduction of the required functional groups.

Classical Synthetic Routes to the Core Structure

Classical synthetic routes to this compound typically involve a multistep sequence of reactions. The specific order of these reactions is crucial to avoid unwanted side reactions and to ensure regioselectivity.

Multistep Synthesis Strategies

A plausible multistep synthesis, based on the retrosynthetic analysis, would commence with a suitable starting material like 4-nitrochlorobenzene or 4-nitrophenol (B140041).

Route A: Starting from 4-Nitrochlorobenzene

Introduction of the Thiol Group: 4-Nitrochlorobenzene can be converted to 4-nitrothiophenol (B108094). This can be achieved through reaction with sodium sulfide (B99878) or sodium hydrosulfide.

Protection of the Thiol Group: The highly reactive thiol group often requires protection to prevent oxidation and other unwanted reactions during subsequent steps. Common protecting groups for thiols include benzyl (B1604629) or trityl groups.

Introduction of the Propan-2-one Side Chain: A Friedel-Crafts acylation of the protected 4-nitrothiophenol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce the propan-2-one moiety. The acylation is expected to be directed ortho to the protected thiol group and meta to the nitro group.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group. This reduction can be carried out using various reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media. chemicalbook.com

Deprotection of the Thiol Group: The final step is the removal of the protecting group from the thiol functionality to yield the target compound.

Route B: Starting from 4-Nitrophenol

Conversion to a Thiol: The hydroxyl group of 4-nitrophenol can be converted to a thiol group, although this is a more complex transformation. One approach involves the Newman-Kwart rearrangement.

Subsequent steps would follow a similar sequence to Route A, involving protection, Friedel-Crafts acylation, nitro group reduction, and deprotection.

Optimization of Reaction Conditions and Yields

The efficiency of each step in the classical synthesis is highly dependent on the reaction conditions.

| Step | Reaction | Reagents and Conditions | Potential Challenges |

| 1 | Thiol Introduction | NaSH, DMF, heat | Formation of disulfides |

| 2 | Thiol Protection | Benzyl chloride, base | Incomplete protection |

| 3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CS₂ | Polysubstitution, rearrangement, low yield with deactivated rings |

| 4 | Nitro Reduction | SnCl₂·2H₂O, HCl, ethanol | Over-reduction, side reactions |

| 5 | Thiol Deprotection | Na/NH₃(l) or H₂/Pd-C | Cleavage of other functional groups |

Table 1: Key Reaction Steps and Optimization Considerations

The Friedel-Crafts acylation step is often a critical point for optimization. The presence of both an amino (or nitro) and a thioether group on the aromatic ring influences its reactivity and the regioselectivity of the acylation. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, potentially requiring harsh reaction conditions and leading to lower yields. nih.govorganic-chemistry.org Conversely, after reduction to the amino group, the ring becomes highly activated, which can lead to polysubstitution if the acylation is performed at this stage. Therefore, the sequence of functional group introduction and modification is paramount.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry approaches can be applied to the synthesis of this compound to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic solvents.

Mechanochemical Synthesis: The acylation of aminophenols has been successfully achieved under solvent-free mechanochemical conditions, for example, by grinding the reactants together in a ball mill. google.com This method can be explored for the acylation step in the synthesis of the target molecule.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often under solvent-free conditions. The condensation of 2-aminothiophenol (B119425) with various functional groups has been shown to be efficient under microwave irradiation. mdpi.com

Catalytic Approaches

The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry.

Catalytic Reduction of Nitro Group: Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a greener alternative to stoichiometric reducing agents like tin chloride or iron. chemicalbook.com These catalysts can be easily recovered and reused.

Catalytic Thiol Synthesis: Copper-catalyzed synthesis of thiophenols from aryl halides and a sulfur source provides a more efficient and atom-economical route compared to classical methods. organic-chemistry.org

Green Friedel-Crafts Acylation: The use of solid acid catalysts, such as zeolites or clays, can replace corrosive and hazardous Lewis acids like AlCl₃ in Friedel-Crafts acylation. These solid acids are often reusable and lead to cleaner reactions. Additionally, some Friedel-Crafts acylations can be performed using Brønsted acids, which can be more environmentally friendly. mdpi.com

| Reaction Step | Green Alternative | Catalyst/Method | Advantages |

| Nitro Reduction | Catalytic Hydrogenation | H₂, Pd/C | High atom economy, recyclable catalyst |

| Thiol Introduction | Copper-Catalyzed Thiolation | CuI, sulfur source | Milder conditions, broader substrate scope |

| Friedel-Crafts Acylation | Solid Acid Catalysis | Zeolites, clays | Reusable catalyst, reduced waste |

| Overall Synthesis | Solvent-Free/Microwave | Mechanochemistry/Microwave irradiation | Reduced solvent use, faster reactions |

Table 2: Green Chemistry Alternatives for the Synthesis

The development of a fully green synthetic route to this compound would likely involve a combination of these approaches, such as a catalytic, one-pot synthesis under solvent-free or aqueous conditions.

Atom Economy Considerations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comprimescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the product, generating no waste. primescholars.com In the synthesis of this compound and its subsequent cyclization to form 1,4-benzothiazine derivatives, atom economy is a critical metric for evaluating the sustainability of the synthetic route. eurekaselect.comjocpr.com

To improve atom economy, researchers have focused on developing addition and cycloaddition reactions that incorporate most or all reactant atoms into the final structure. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly advantageous as they are designed for high step-efficiency and atom economy, reducing waste generation. researchgate.net

Theoretical Atom Economy for a 1,4-Benzothiazine Synthesis:

Consider the synthesis of a simple 1,4-benzothiazine from 2-aminothiophenol and a generic 1,3-dicarbonyl compound, a reaction that mirrors the potential cyclization pathways for this compound derivatives.

| Reactant A (e.g., 2-Aminothiophenol) | Reactant B (e.g., Acetylacetone) | Desired Product (e.g., 2-acetyl-3-methyl-4H-1,4-benzothiazine) | Byproducts | % Atom Economy |

| C₆H₇NS | C₅H₈O₂ | C₁₁H₁₁NOS | 2 H₂O | 84.4% |

| MW: 125.19 | MW: 100.12 | MW: 205.28 | MW: 36.04 | (205.28 / (125.19 + 100.12)) * 100 |

This table is illustrative. The calculation is based on a plausible condensation reaction. MW = Molecular Weight.

This calculation demonstrates that even in a relatively efficient condensation, a significant portion of the reactant mass is lost as byproducts. Modern synthetic goals aim to minimize this loss through innovative catalytic cycles and reaction designs. jocpr.com

Advanced Synthetic Techniques for Analogues and Derivatives

The synthesis of analogues and derivatives of this compound, particularly those involving the formation of the benzothiazine scaffold, has been significantly advanced by modern technologies that enhance reaction rates, yields, and safety profiles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in dramatically shorter timeframes compared to conventional heating methods. tsijournals.comscielo.br This technique is particularly effective for the synthesis of heterocyclic compounds like 1,4-benzothiazines. orientjchem.orgresearchgate.net The rapid, localized heating provided by microwave irradiation can overcome activation energy barriers more efficiently, facilitating cyclocondensation and multicomponent reactions. researchgate.net

Studies on the synthesis of various 1,4-benzothiazine derivatives have shown that microwave irradiation can reduce reaction times from several hours to mere minutes. tsijournals.com For example, the cyclization of 2-aminothiophenol with β-ketoesters or 1,3-diketones is significantly faster under microwave conditions. orientjchem.org This efficiency makes microwave-assisted synthesis a preferred method for creating libraries of benzothiazine analogues for research and development. scielo.br

Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,4-Benzothiazine Esters

| Entry | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional Heating | 6-8 hours | Moderate | tsijournals.com |

Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This precise control is highly beneficial for managing reactive intermediates and complex reaction pathways, which are often encountered in the synthesis of heterocyclic systems like 1,4-benzothiazines. rsc.org

A continuous flow system has been successfully developed for the synthesis of 1,4-benzothiazines from (E)-β-chlorovinyl ketones and 2,2′-dithiodianilines. researchgate.net In this system, the controlled, segregated flow of reactants prevents undesired side reactions that are common in traditional batch processes. researchgate.net This "point of reaction control" allows for more defined reaction pathways, enabling syntheses that may not be feasible under batch conditions. researchgate.net The ability to safely handle hazardous reagents and scale up production by extending operation time makes flow chemistry a highly attractive methodology for industrial applications. rsc.orgresearchgate.net

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent (neat) or with minimal solvent (liquid-assisted grinding). This technique is a cornerstone of green chemistry, as it significantly reduces or eliminates the need for bulk solvents, thereby minimizing waste.

While specific applications of mechanochemistry for the synthesis of this compound or its direct benzothiazine derivatives are not yet widely reported in the literature, the methodology holds significant promise for this class of sulfur-nitrogen heterocycles. mdpi.comopenmedicinalchemistryjournal.com The synthesis of other heterocyclic systems has demonstrated that mechanochemical methods can lead to high yields, reduced reaction times, and access to novel chemical structures that may not be formed through traditional solution-phase chemistry. Given the solid nature of many of the starting materials, such as 2-aminothiophenol derivatives, mechanosynthesis represents a promising and environmentally friendly avenue for future research into the production of benzothiazine analogues.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Mercapto Group (-SH)

The thiol group is a highly reactive functional group, participating in a variety of reactions including redox processes, alkylation, acylation, and metal coordination.

Thiol-disulfide exchange is a fundamental reaction for thiols, involving the reaction of a thiolate anion with a disulfide bond. This process is critical in biological systems for protein folding and redox signaling. researchgate.netucj.org.ua For aromatic thiols like the one in 1-(5-Amino-2-mercaptophenyl)propan-2-one, the reactivity in these exchange reactions is influenced by the pKa of the thiol group. Aromatic thiols generally have lower pKa values compared to aliphatic thiols, making them more effective nucleophiles at physiological pH. acs.org

The mechanism is a nucleophilic substitution (S_N2) where a thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This leads to the formation of a new disulfide and the release of a new thiolate. nih.govlibretexts.org The reaction is reversible, and the equilibrium position is determined by the relative concentrations and redox potentials of the participating thiols and disulfides.

The rate of thiol-disulfide exchange is dependent on the acidity of the thiol, with more acidic thiols exhibiting greater reactivity. nih.gov The presence of the electron-donating amino group on the aromatic ring can influence the pKa of the mercapto group and thus its reactivity in these exchange reactions.

The nucleophilic nature of the thiolate anion makes the mercapto group susceptible to alkylation and acylation.

Thiol Alkylation: S-alkylation occurs when the thiol group reacts with an alkyl halide or other alkylating agents. This reaction typically proceeds via an S_N2 mechanism, where the thiolate acts as the nucleophile. libretexts.org The use of a base is often necessary to deprotonate the thiol and form the more nucleophilic thiolate. For instance, the reaction of a thiol with an alkyl halide in the presence of a base like potassium carbonate can lead to the formation of a thioether (sulfide). thieme-connect.de

| Reactant 1 | Reactant 2 | Conditions | Product |

| Thiol | Alkyl Halide | Base (e.g., K₂CO₃), Solvent | Thioether |

| Thiol | Thiouronium salt | Alkaline hydrolysis | Thioether |

This table presents generalized conditions for thiol alkylation.

Thiol Acylation: S-acylation involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form a thioester. This reaction is also nucleophilic in nature. nih.gov The reaction can often be performed under catalyst- and solvent-free conditions, particularly with highly reactive acylating agents like acetic anhydride. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| Thiol | Acyl Chloride | Base (optional), Solvent | Thioester |

| Thiol | Acid Anhydride | Catalyst-free, Solvent-free (optional) | Thioester |

This table outlines general conditions for thiol acylation.

Thiolates are soft Lewis bases and therefore form strong coordination complexes with soft Lewis acidic transition metals. wikipedia.org The mercapto group in this compound, especially after deprotonation, can act as a ligand for various metal ions. The presence of the adjacent amino group allows for the possibility of chelation, where both the sulfur and nitrogen atoms coordinate to the same metal center, forming a stable chelate ring.

Derivatives of 2-aminothiophenol (B119425) are known to form stable complexes with transition metals such as La(III), Cu(II), and Ni(II). tandfonline.com In these complexes, the deprotonated thiol and the amino group can act as a bidentate ligand. The coordination geometry of the resulting complex depends on the metal ion and the other ligands present. For example, octahedral or square-planar geometries are commonly observed. researchgate.net

The sulfur atom in the mercapto group is in its lowest oxidation state and is readily oxidized. The oxidation products can vary depending on the oxidant and the reaction conditions.

A mild oxidation, often in the presence of air or a mild oxidizing agent like iodine or hydrogen peroxide, leads to the formation of a disulfide. biolmolchem.comyoutube.com This is a common reaction for thiols and is a key aspect of their chemistry.

Further oxidation with stronger oxidizing agents, such as hydrogen peroxide or peracids, can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). researchgate.netgoogle.com The formation of sulfonic acid is generally an irreversible oxidation process. researchgate.net

| Starting Material | Oxidizing Agent | Product |

| Thiol (-SH) | Mild oxidant (e.g., I₂, air) | Disulfide (-S-S-) |

| Thiol (-SH) | Strong oxidant (e.g., H₂O₂, peracids) | Sulfonic Acid (-SO₃H) |

This table summarizes the main oxidation pathways of the thiol moiety.

Reactivity of the Amino Group (-NH₂)

The amino group attached to the aromatic ring is also a key site of reactivity, primarily acting as a nucleophile.

Amine Acylation: The amino group can undergo acylation with acylating agents like acyl chlorides and acid anhydrides to form amides. Selective N-acylation of aminophenols and related compounds can be achieved under specific conditions. researchgate.netnih.gov In the context of this compound, the relative nucleophilicity of the amino and mercapto groups will determine the site of acylation. Generally, the thiol group is a stronger nucleophile than the amino group, suggesting that S-acylation might be favored under certain conditions. However, selective N-acylation can often be achieved by careful choice of reagents and reaction conditions. google.com

Amine Alkylation: The amino group can also be alkylated by alkyl halides. Similar to acylation, the selectivity of N-alkylation versus S-alkylation is a key consideration. Methods for the selective N-alkylation of aromatic amines often involve the use of specific catalysts or protecting group strategies. researchgate.netresearchgate.netnih.gov For instance, reductive amination, involving the reaction with an aldehyde or ketone followed by reduction, is a common method for N-alkylation. researchgate.net

A significant aspect of the reactivity of 2-aminothiophenol derivatives is their use in the synthesis of benzothiazoles. mdpi.commdpi.com This reaction involves the condensation of the amino group with a carbonyl compound (like an aldehyde or ketone), followed by an intramolecular cyclization involving the mercapto group and subsequent oxidation. mdpi.comresearchgate.net This demonstrates the concerted reactivity of both the amino and mercapto groups.

| Reaction Type | Reagent | Conditions | Product |

| N-Acylation | Acyl Chloride/Anhydride | Base (optional), Solvent | Amide |

| N-Alkylation | Alkyl Halide | Base, Catalyst (optional) | Secondary/Tertiary Amine |

| Condensation/Cyclization | Aldehyde/Ketone | Acid or metal catalyst, Oxidant | Benzothiazole (B30560) derivative |

This table provides an overview of the reactivity of the amino group.

Imine and Enamine Formation

The primary amino group in this compound is a nucleophilic center capable of reacting with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Imine Formation Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product.

Due to the presence of the propan-2-one moiety within the same molecule, intermolecular self-condensation to form an imine is a possibility, potentially leading to dimerization or polymerization under certain conditions. However, reaction with external aldehydes or ketones is a more commonly exploited pathway in synthetic chemistry.

Enamine formation, in contrast, typically involves the reaction of a secondary amine with a carbonyl compound. Since this compound possesses a primary amine, it will preferentially form an imine.

Reactions with Carbonyl Compounds

Beyond imine formation, the amino and mercapto groups can participate in other reactions with carbonyl compounds. The thiol group, being a soft nucleophile, can react with α,β-unsaturated carbonyl compounds in a Michael addition reaction. However, the most significant reaction with carbonyl compounds, particularly dicarbonyl compounds or those with other reactive functional groups, is the formation of heterocyclic structures. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepine (B76468) or thiazepine derivatives, depending on which nucleophile (amine or thiol) initiates the reaction and the subsequent cyclization pathway.

Reactivity of the Propan-2-one Moiety

The propan-2-one side chain possesses a reactive carbonyl group and acidic α-protons, making it susceptible to a variety of classical carbonyl reactions.

Aldol (B89426) Condensation Reactions

The methyl ketone moiety of this compound has acidic α-hydrogens that can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of the same compound (a self-aldol reaction) or a different aldehyde or ketone (a crossed-aldol reaction). wikipedia.orgmasterorganicchemistry.com The initial product is a β-hydroxy ketone, which can subsequently dehydrate, especially upon heating, to yield an α,β-unsaturated ketone (an enone). wikipedia.orgmasterorganicchemistry.com

Table 1: Potential Aldol Condensation Products

| Reactant(s) | Base/Acid Catalyst | Product Type | Potential Product Structure |

| Self-condensation | NaOH or H+ | β-Hydroxy ketone | 4-Hydroxy-4-(5-amino-2-mercaptophenylmethyl)-2-pentanone derivative |

| Crossed-condensation with Benzaldehyde | NaOH | α,β-Unsaturated ketone | 1-(5-Amino-2-mercaptophenyl)-4-phenylbut-3-en-2-one |

This table presents hypothetical products based on established principles of aldol condensation chemistry.

Knoevenagel Condensation and Related Enolate Chemistry

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com While the propan-2-one moiety itself does not have a classic active methylene group, its enolate can participate in similar C-C bond-forming reactions. For a true Knoevenagel condensation, an external active methylene compound like diethyl malonate or ethyl acetoacetate (B1235776) would be reacted with the ketone function of this compound in the presence of a weak base catalyst, such as an amine. psiberg.comthermofisher.com

Carbonyl Reductions and Oxidations

The ketone carbonyl group can be readily reduced to a secondary alcohol. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The product of this reduction would be 1-(5-amino-2-mercaptophenyl)propan-2-ol.

Conversely, ketones are generally resistant to oxidation under mild conditions. youtube.com Strong oxidizing agents, such as those used in the Baeyer-Villiger oxidation (e.g., a peroxy acid), could potentially oxidize the ketone to an ester. However, the presence of the electron-rich aromatic ring and the easily oxidizable amino and thiol groups makes selective oxidation of the ketone challenging. The thiol group, in particular, is readily oxidized to a disulfide.

Intramolecular Cyclization and Heterocycle Formation

A paramount feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form heterocyclic compounds. The proximity of the nucleophilic amino and thiol groups to the electrophilic ketone carbonyl allows for ring-forming reactions.

The most probable cyclization pathway involves the reaction between the o-aminothiophenol core and the appended ketone. This is a well-established route for the synthesis of benzothiazines and related heterocycles. researchgate.net Specifically, the reaction between an aminothiophenol and a ketone can lead to the formation of a 1,4-benzothiazine ring system.

In the case of this compound, an intramolecular reaction would likely proceed via the initial formation of a seven-membered ring. The reaction can be envisioned to start with the nucleophilic attack of the amino group on the ketone carbonyl, forming a cyclic carbinolamine intermediate. Subsequent dehydration would lead to an enamine or an iminium ion, which could then rearrange or be further stabilized.

Alternatively, and often more favorably, the thiol group can react with the ketone. However, the most documented reactions of o-aminothiophenols with ketones involve an initial condensation with the amine followed by cyclization involving the thiol. researchgate.net This can lead to the formation of spirocyclic compounds or other complex heterocyclic systems, particularly in the presence of an acid catalyst. researchgate.net Given the structure, the formation of a dihydrobenzothiazepine ring is a highly probable outcome.

Table 2: Potential Heterocyclic Products from Intramolecular Cyclization

| Reaction Conditions | Proposed Heterocycle | Key Intermediate |

| Acid catalysis (e.g., TFA in DMSO) | Dihydrobenzothiazepine derivative | Cyclic iminium ion |

| Thermal conditions | Benzothiazine derivative (via rearrangement) | Enamine/Thioenamine tautomer |

This table outlines plausible heterocyclic products based on known reactivity of o-aminothiophenols with ketones.

The specific product formed would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The inherent functionality of this compound makes it a versatile precursor for the synthesis of a variety of complex heterocyclic molecules.

Formation of Sulfur-Containing Heterocycles (e.g., Thiazoles, Benzothiazines)

The presence of a 2-aminothiophenol moiety is a classic structural alert for the formation of benzothiazoles and related sulfur-containing heterocycles.

Benzothiazoles: The most probable reaction pathway for this compound is an intramolecular cyclization to form a benzothiazole derivative. This reaction is analogous to the well-established condensation of 2-aminothiophenols with ketones. mdpi.comnih.gov The mechanism likely proceeds through the initial formation of a hemithioaminal by the attack of the thiol group on the ketone carbonyl. Subsequent dehydration would lead to a benzothiazoline (B1199338) intermediate. Tautomerization and aromatization, possibly acid- or base-catalyzed, would then yield the final 2-methyl-2,3-dihydro-1,4-benzothiazin-7-amine or a related isomer. In many cases, pyrolysis or oxidation of the benzothiazoline intermediate can lead to the formation of a fully aromatic 2-substituted benzothiazole. nih.gov

Benzothiazines: The synthesis of a six-membered 1,4-benzothiazine ring from this specific precursor is less direct via a simple intramolecular cyclization. However, it can serve as a building block in reactions with other bifunctional molecules. For instance, reaction with α-haloketones or α-haloesters could lead to the formation of a 1,4-benzothiazine ring by bridging the amino and thiol groups. mdpi.comresearchgate.net

A summary of typical conditions for the synthesis of benzothiazoles from 2-aminothiophenol and ketones is presented below, illustrating the plausible conditions for the intramolecular cyclization of the title compound.

| Reactant 2 | Catalyst/Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Aryl Ketones | Molecular Oxygen, Chlorobenzene/DMSO, 140 °C | 2-Arylbenzothiazoles | 55-81% | mdpi.comnih.gov |

| β-Diketones | Toluenesulfonic acid, Oxidant-free | 2-Substituted Benzothiazoles | Excellent | nih.govekb.eg |

| Excess Ketone | Reflux, Catalyst-free | 2,2-Disubstituted Benzothiazolines | 39-95% | mdpi.com |

Formation of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Benzodiazepinones)

The aromatic amino group, in conjunction with the ketone side chain, provides a pathway for the synthesis of nitrogen-containing heterocycles.

Quinazolines: Quinazolines are typically formed from 2-aminobenzylamines, 2-aminobenzaldehydes, or 2-aminobenzophenones. nih.govfrontiersin.org The structure of this compound contains a 2-amino-phenyl ketone motif (ignoring the thiol for this reaction). It could react with a source of ammonia (B1221849) (like ammonium (B1175870) acetate) and an aldehyde in a three-component reaction to furnish a quinazoline (B50416) ring. frontiersin.org Alternatively, reaction with benzylamines, catalyzed by molecular iodine, could lead to 2-arylquinazolines through a C-H bond amination pathway. nih.gov

Benzodiazepinones: The formation of a seven-membered ring, such as a benzodiazepine or benzothiazepine, is also feasible. For example, condensation with o-phenylenediamines or 2-aminothiophenol in the presence of a suitable catalyst could lead to 1,5-benzodiazepine or 1,5-benzothiazepine (B1259763) derivatives, respectively. acs.org The reaction typically involves the formation of an enaminone intermediate followed by cyclization.

Tandem Reactions Leading to Fused Ring Systems

The multifunctionality of this compound makes it an excellent substrate for tandem reactions, where multiple bonds are formed in a single synthetic operation. The intramolecular cyclization to form a benzothiazole can be considered a tandem condensation-cyclization reaction.

More complex fused systems could be accessed by leveraging the remaining amino group after an initial cyclization. For instance, after the formation of a benzothiazole ring, the pendant 7-amino group remains available for further reactions. This amino group could participate in a subsequent cyclization with an appropriate reagent to form a tricyclic fused system, such as a pyrimidobenzothiazole, by reacting with reagents like ethyl acetoacetate. nih.gov

Stereochemical Aspects of Chemical Transformations

While this compound is itself an achiral molecule, its chemical transformations can lead to the formation of chiral centers, opening avenues for stereoselective synthesis.

Chiral Synthesis and Resolution

The synthesis of enantiomerically pure derivatives from this achiral precursor would require an asymmetric transformation. Key strategies could include:

Asymmetric Reduction: The prochiral ketone can be reduced to a secondary alcohol using chiral reducing agents (e.g., boranes with chiral ligands or enzymatic reduction) to produce an enantiomerically enriched amino alcohol.

Chiral Pool Synthesis: The amino or thiol groups could be reacted with enantiopure building blocks from the chiral pool to introduce stereochemistry.

Resolution of Racemates: If a reaction produces a racemic mixture of a chiral derivative (e.g., a cyclized product with a new stereocenter), classical resolution could be employed. This involves forming diastereomeric salts with a chiral resolving agent (like tartaric acid or a chiral amine), which can then be separated by crystallization.

Diastereoselective and Enantioselective Reactions

Once a chiral center is established, subsequent reactions can be influenced by its stereochemistry, leading to diastereoselective outcomes.

Enantioselective catalysis offers a direct route to chiral products from the achiral starting material. For example, the α-carbon of the ketone is a potential site for enantioselective functionalization.

Organocatalysis: Chiral amine-thiourea catalysts could be used for the asymmetric amination of the β-keto ester-like structure. semanticscholar.org

Phase-Transfer Catalysis: Asymmetric α-alkylation of the ketone could be achieved using chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, to introduce a new stereocenter with high enantiopurity. rsc.org

The potential for such stereoselective transformations is summarized in the table below.

| Transformation Type | Potential Reaction | Key Reagent/Catalyst Type | Expected Outcome | Reference Principle |

|---|---|---|---|---|

| Enantioselective Reduction | Ketone to Alcohol | Chiral Borane Reagents (e.g., CBS catalyst) | Enantioenriched β-amino alcohol | General Asymmetric Synthesis |

| Enantioselective Alkylation | α-Alkylation of Ketone | Chiral Phase-Transfer Catalyst | Enantioenriched α-substituted ketone | rsc.org |

| Enantioselective Amination | α-Amination of Ketone | Bifunctional Organocatalyst (e.g., amine-thiourea) | Enantioenriched α-amino ketone | semanticscholar.org |

| Kinetic Resolution | Acylation of racemic alcohol derivative | Lipase or Chiral Acylating Agent | Separation of enantiomers | General Biocatalysis |

Structure Activity Relationship Sar Studies Via Chemical Modification

Design and Synthesis of Chemically Modified Analogues

The design and synthesis of analogues of 1-(5-Amino-2-mercaptophenyl)propan-2-one are guided by established principles of medicinal chemistry. Modifications are strategically introduced to probe the electronic, steric, and hydrophobic requirements for optimal biological activity.

The aromatic ring of this compound is a prime target for modification to investigate the influence of electronic and steric effects on activity. The nature and position of substituents can significantly alter the electron density of the ring and its interaction with biological targets. minia.edu.eglumenlearning.comlibretexts.org

Hypothetical data based on general principles of SAR for analogous compounds.

Table 1: Hypothetical Biological Activity of Aromatic Ring-Substituted Analogues| Analogue | Substituent (R) | Position | Relative Activity (%) |

|---|---|---|---|

| Parent Compound | -H | - | 100 |

| Analogue 1 | -OCH₃ | para to -NH₂ | 120 |

| Analogue 2 | -Cl | ortho to -SH | 85 |

| Analogue 3 | -NO₂ | meta to -NH₂ | 60 |

| Analogue 4 | -CH₃ | para to -SH | 110 |

The propanone side chain offers another key site for chemical modification to explore its role in biological activity. Alterations to the length, rigidity, and functional groups of this side chain can provide insights into the optimal spatial arrangement required for target interaction.

Modifications could include varying the length of the alkyl chain, for example, by synthesizing ethanone (B97240) or butanone analogues. The ketone functionality could be reduced to a hydroxyl group or converted to an oxime to assess the importance of the carbonyl group for activity. Furthermore, introducing substituents on the alpha-carbon of the ketone could probe steric tolerance in that region of the molecule.

Hypothetical data based on general principles of SAR for analogous compounds.

Table 2: Hypothetical Biological Activity of Propanone Side Chain-Modified Analogues| Analogue | Side Chain Modification | Relative Activity (%) |

|---|---|---|

| Parent Compound | -CH₂COCH₃ | 100 |

| Analogue 5 | -CH₂CH(OH)CH₃ | 75 |

| Analogue 6 | -CH₂C(=NOH)CH₃ | 90 |

| Analogue 7 | -CH₂COCH₂CH₃ | 105 |

| Analogue 8 | -CH(CH₃)COCH₃ | 80 |

The amino (-NH₂) and mercapto (-SH) groups are highly reactive and provide opportunities for a wide range of derivatizations. These modifications can alter the compound's polarity, hydrogen bonding capacity, and potential for covalent interactions with a biological target.

The amino group can be acylated, alkylated, or converted to an amide or sulfonamide. For instance, acetylation of the amino group would introduce an acetyl moiety (-NHCOCH₃), which could influence solubility and binding. Similarly, the mercapto group can be alkylated to form a thioether or oxidized to a disulfide or sulfonic acid. These changes would significantly impact the molecule's physicochemical properties.

Hypothetical data based on general principles of SAR for analogous compounds.

Table 3: Hypothetical Biological Activity of Amino and Mercapto Group Derivatives| Analogue | Functional Group Modification | Relative Activity (%) |

|---|---|---|

| Parent Compound | -NH₂, -SH | 100 |

| Analogue 9 | -NHCOCH₃, -SH | 65 |

| Analogue 10 | -NH₂, -SCH₃ | 115 |

| Analogue 11 | -N(CH₃)₂, -SH | 95 |

| Analogue 12 | -NH₂, -SO₃H | 40 |

Exploration of Isosteric Replacements

Isosteric replacements involve substituting a functional group with another group that has similar steric and electronic properties. This strategy is employed to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. nih.gov For this compound, several isosteric replacements could be explored.

The mercapto group (-SH) could be replaced with a hydroxyl group (-OH) or a selenol group (-SeH) to investigate the role of the sulfur atom. The amino group (-NH₂) could be replaced with a hydroxyl group (-OH) or a methyl group (-CH₃) to assess the importance of the nitrogen atom and its hydrogen bonding capabilities. The aromatic ring itself could be replaced with a bioisosteric heterocycle, such as a thiophene (B33073) or pyridine (B92270) ring, to explore different electronic distributions and potential new interactions with a target.

Impact of Conformational Flexibility on Reactivity

The conformational flexibility of this compound, particularly the rotation around the single bonds of the propanone side chain and its attachment to the aromatic ring, can significantly influence its reactivity and biological activity. beilstein-journals.orgnih.gov The molecule can adopt various conformations, and only a specific conformation or a range of conformations may be suitable for binding to a biological target.

Computational modeling and spectroscopic techniques can be used to study the preferred conformations of the molecule and its analogues. nih.gov By introducing conformational constraints, such as incorporating the side chain into a ring structure, it is possible to lock the molecule into a more rigid conformation. Comparing the activity of these conformationally restricted analogues with the flexible parent compound can provide valuable information about the bioactive conformation. For instance, a decrease in activity upon rigidification might suggest that flexibility is required for an induced fit at the target site. Conversely, an increase in activity could indicate that the rigid analogue is pre-organized in the bioactive conformation, reducing the entropic penalty of binding. beilstein-journals.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties. However, no specific studies detailing these calculations for 1-(5-Amino-2-mercaptophenyl)propan-2-one have been found.

Molecular Orbitals and Frontier Orbitals Analysis

An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 1: Frontier Orbital Energies (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound could be located.

Charge Distribution and Electrostatic Potentials

The charge distribution within a molecule and its resulting electrostatic potential are key to understanding intermolecular interactions and predicting sites of nucleophilic and electrophilic attack. A Molecular Electrostatic Potential (MEP) map would visually represent the electron density around the molecule, with regions of negative potential indicating electron-rich areas and positive potential indicating electron-poor areas.

Specific atomic charges and MEP maps for this compound are not available in published literature.

Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

Table 2: Calculated Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: This table is for illustrative purposes only. No calculated reactivity descriptors for this compound have been reported.

Conformation Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (local minima) and the energy barriers between them (saddle points). Such an analysis for this compound would provide insight into its flexibility and the most likely shapes it adopts.

No studies on the conformational analysis or potential energy surface of this compound were found.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and product distribution.

Transition State Characterization

The characterization of transition states is a critical component of studying reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis. The energy of the transition state determines the activation energy of the reaction.

No computational studies on the reaction mechanisms or characterization of transition states involving this compound have been published.

Reaction Coordinate Intrinsic Reaction Path (IRP) Analysis

An Intrinsic Reaction Path (IRP) analysis is a computational method used to map the minimum energy path connecting reactants, transition states, and products on a potential energy surface. This analysis is crucial for understanding the detailed mechanism of a chemical reaction. For this compound, an IRP analysis could be hypothetically applied to its formation or subsequent reactions, such as cyclization to form a benzothiazine derivative.

The analysis would typically involve:

Locating Stationary Points: Identification of the equilibrium geometries of reactants, products, and any transition states.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for a transition state).

Path Following: Tracing the reaction path from the transition state downhill to both the reactants and products.

Such a study would provide a detailed, step-by-step visualization of the bond-breaking and bond-forming processes, along with the associated energy changes, offering a fundamental understanding of the reaction's feasibility and kinetics.

Molecular Docking and Dynamics Simulations for Mechanistic Insights (Pre-clinical, Non-human)

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. These pre-clinical, non-human studies are fundamental in drug discovery and for understanding potential mechanisms of action.

Protein-Ligand Interaction Prediction (Hypothetical Targets for Mechanistic Research)

To investigate the potential biological activity of this compound, one would first need to identify hypothetical protein targets. The selection of these targets would be based on the structural features of the molecule and any known activities of similar compounds. For instance, due to its structural motifs, potential targets could include enzymes or receptors involved in signaling pathways where aminophenyl or mercaptophenyl compounds are known to be active.

The process would involve:

Target Identification: Selecting a range of plausible protein targets from databases like the Protein Data Bank (PDB).

Docking Simulations: Using software to predict the preferred orientation of the compound when bound to the protein, thereby forming a stable complex.

Binding Modes and Energetics (Computational Models)

Once potential protein-ligand complexes are identified through docking, further analysis is required to understand the nature and strength of the interaction.

Binding Mode Analysis: This involves a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein's binding site.

Energetics Calculation: Computational methods are used to estimate the binding affinity (e.g., in kcal/mol), which indicates the stability of the protein-ligand complex. A more negative value typically suggests a stronger and more favorable interaction.

Molecular dynamics simulations can further refine these models by simulating the movement of the atoms in the complex over time, providing insights into the stability of the binding mode and any conformational changes that may occur upon binding.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry can predict the spectroscopic properties of a molecule with a good degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predicted values can be compared with experimental data to aid in the structural elucidation of this compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. This allows for the identification of key functional groups, such as the amino (-NH₂), mercapto (-SH), and carbonyl (C=O) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is often used to predict the electronic transitions of a molecule, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. This provides information about the electronic structure and chromophores within the molecule.

Below is a hypothetical table of predicted spectroscopic data for this compound, which would be generated from such computational studies.

| Spectroscopic Technique | Predicted Data Type | Hypothetical Predicted Values |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons: 6.5-7.5 ppm; -CH₂- protons: ~3.7 ppm; -CH₃ protons: ~2.2 ppm; -NH₂ protons: ~4.0 ppm; -SH proton: ~3.5 ppm |

| ¹³C NMR | Chemical Shifts (ppm) | Carbonyl carbon: >190 ppm; Aromatic carbons: 110-150 ppm; -CH₂- carbon: ~50 ppm; -CH₃ carbon: ~30 ppm |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | N-H stretch: ~3300-3500 cm⁻¹; S-H stretch: ~2550-2600 cm⁻¹; C=O stretch: ~1715 cm⁻¹; C=C aromatic stretch: ~1450-1600 cm⁻¹ |

| UV-Vis Spectroscopy | Maximum Absorption (λ_max, nm) | Transitions related to the aromatic system and carbonyl group, potentially in the 250-350 nm range. |

Table 1: Hypothetical Predicted Spectroscopic Data for this compound.

It is important to reiterate that the specific data presented in this article is illustrative of the types of results that would be obtained from computational and theoretical investigations. A comprehensive understanding of this compound awaits dedicated research in these areas.

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research Contexts

Development of Hyphenated Techniques for Purity and Identity Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and unequivocally identifying chemical compounds.

LC-MS/MS and GC-MS for Reaction Mixture Analysis

In the synthesis of 1-(5-Amino-2-mercaptophenyl)propan-2-one, the reaction mixture is likely to contain the target product alongside unreacted starting materials, intermediates, and potential side-products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for resolving and identifying these components.

LC-MS/MS Analysis: This is a preferred method for non-volatile or thermally fragile compounds. A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system can effectively separate the components of the mixture. The separated compounds are then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules containing amino groups. nih.gov The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of a selected parent ion, generating a unique fragmentation pattern that serves as a structural fingerprint for definitive identification. For instance, the protonated molecule [M+H]⁺ of the target compound would be selected and fragmented to confirm its identity. Derivatization may sometimes be employed to improve chromatographic separation or ionization efficiency for amino compounds. ut.eeresearchgate.net

GC-MS Analysis: For volatile and thermally stable impurities, GC-MS is a highly effective technique. nih.gov The sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5ms column) before entering the mass spectrometer, which typically uses electron ionization (EI). mdpi.comflorajournal.com The resulting mass spectra, characterized by extensive fragmentation, can be compared against spectral libraries for rapid identification of known byproducts or starting materials. While the target compound itself may have limited volatility, GC-MS is excellent for identifying smaller, more volatile impurities in the reaction mixture.

Table 1: Illustrative LC-MS/MS Parameters for Reaction Mixture Analysis This interactive table provides a hypothetical set of starting parameters for the analysis of a synthesis mixture containing this compound.

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for better peak shape and ESI+ sensitivity. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting compounds from the reversed-phase column. |

| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar, ionizable compounds; the amine group is readily protonated in positive mode. nih.gov |

| MS Analysis | Full Scan (m/z 50-500) followed by data-dependent MS/MS | Full scan detects all ions, while MS/MS fragments the most abundant ions for structural confirmation. |

NMR Spectroscopy (1H, 13C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments is required to unambiguously assign all atoms and confirm the connectivity of this compound. researchgate.net

¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target compound, distinct signals are expected for the three aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methyl (-CH₃) protons, the amine (-NH₂) protons, and the thiol (-SH) proton.

¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton.

2D-NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the structure. mdpi.commdpi.com

COSY reveals proton-proton (¹H-¹H) coupling, for example, confirming the connectivity between adjacent aromatic protons.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule, such as linking the propanone side chain to the phenyl ring. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table presents theoretical NMR data based on the compound's structure and typical chemical shift ranges for similar functional groups.

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale / Key 2D Correlations |

|---|---|---|---|

| -CH₂- (Position 1) | ~3.8 (s) | ~45 | Singlet due to no adjacent protons. HMBC to C=O and aromatic carbons. HSQC correlation to its own carbon. |

| C=O (Position 2) | N/A | ~205 | Ketone carbonyl carbon, typically in the downfield region. Shows HMBC correlation to -CH₂- and -CH₃ protons. |

| -CH₃ (Position 3) | ~2.2 (s) | ~30 | Singlet due to no adjacent protons. HMBC to C=O. HSQC correlation to its own carbon. |

| Aromatic C1 | N/A | ~125 | Carbon attached to the side chain. Shows HMBC correlations from -CH₂- protons. |

| Aromatic C2 | N/A | ~140 | Carbon bearing the -SH group. Shift influenced by the sulfur atom. |

| Aromatic C3 | ~7.2 (d) | ~120 | Aromatic proton ortho to the side chain. COSY correlation to H4. |

| Aromatic C4 | ~6.8 (dd) | ~118 | Aromatic proton meta to the side chain. COSY correlations to H3 and H6. |

| Aromatic C5 | N/A | ~148 | Carbon bearing the -NH₂ group. Shift influenced by the nitrogen atom. |

| Aromatic C6 | ~6.9 (d) | ~115 | Aromatic proton ortho to the -NH₂ group. COSY correlation to H4. |

| -NH₂ | ~4.0 (br s) | N/A | Broad singlet, position can vary with solvent and concentration. |

Chromatographic Method Development for Isomer Separation and Quantification

During synthesis, positional isomers of this compound could potentially be formed. Developing a robust chromatographic method is essential to separate these isomers and accurately quantify the desired product.

HPLC and UPLC Method Optimization

HPLC is the workhorse technique for purity assessment and quantification. nih.gov Method development focuses on optimizing separation parameters to achieve sufficient resolution between the main peak and any impurities or isomers. mdpi.com Key parameters for optimization include the stationary phase (column), mobile phase composition, pH, and temperature. For aminophenol-type compounds, a mixed-mode stationary phase combining reversed-phase (like C18) and ion-exchange characteristics can be highly effective. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. mdpi.com By using columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to dramatically faster analysis times, increased resolution, and higher sensitivity. mdpi.comnih.gov This is particularly advantageous for resolving closely eluting isomers and for high-throughput screening applications.

Table 3: Example of HPLC Method Optimization Strategy This interactive table outlines a typical workflow for optimizing the separation of potential isomers.

| Parameter Varied | Conditions Tested | Observed Effect on Chromatogram | Goal |

|---|---|---|---|

| Column Chemistry | C18, Phenyl-Hexyl, Mixed-Mode | Changes in selectivity and retention time for isomers. | Achieve baseline separation of the target compound from key impurities. |

| Mobile Phase pH | pH 3.0, pH 4.5, pH 7.0 | Affects the ionization state of the amine and thiol groups, altering retention and peak shape. | Find the pH that provides the best peak symmetry and resolution. |

| Organic Modifier | Acetonitrile vs. Methanol | Different selectivities for aromatic compounds. | Improve the separation factor between closely eluting peaks. |

| Column Temperature | 30 °C, 40 °C, 50 °C | Affects viscosity and retention times; can improve peak efficiency. | Sharpen peaks and potentially improve resolution. |

Chiral Chromatography for Enantiomeric Excess Determination

An analysis of the structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters (chiral carbons) and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric excess is not applicable to this specific compound.

However, if a related chiral analog were synthesized, for example, by reducing the ketone to a secondary alcohol to form 1-(5-amino-2-mercaptophenyl)propan-2-ol, chiral chromatography would be essential. This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers. phenomenex.com Polysaccharide-based CSPs are widely used and can separate a broad range of chiral compounds. acs.orgmdpi.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. phenomenex.com

Advanced Spectroscopic Characterization Techniques

Beyond NMR and MS, other spectroscopic techniques provide complementary information for a full characterization of the compound.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule.

FTIR Spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (amine), S-H stretching (thiol), C=O stretching (ketone), and various vibrations associated with the substituted aromatic ring. semanticscholar.org

Raman Spectroscopy is complementary to FTIR and is often more sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

For aminothiophenol compounds, Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful specialized technique. It involves adsorbing the molecule onto a nanostructured metal surface (like silver or gold), which can enhance the Raman signal by many orders of magnitude, allowing for ultra-sensitive detection and detailed structural analysis of the molecule's orientation on the surface. researchgate.net

Table 4: Expected Vibrational Frequencies for Key Functional Groups This interactive table summarizes the characteristic IR and Raman peaks anticipated for this compound. semanticscholar.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | FTIR / Raman |

| Thiol (-SH) | Stretch | 2550 - 2600 | FTIR / Raman (often weak) |

| Ketone (C=O) | Stretch | 1700 - 1725 | FTIR (strong) / Raman |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FTIR / Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound such as This compound , this method would provide invaluable information about its molecular structure and intermolecular interactions.

A successful crystallographic analysis would yield a detailed structural model, from which the following parameters could be precisely measured:

Bond lengths: The distances between covalently bonded atoms, such as the C-S, C-N, C=O, and C-C bonds within the molecule.

Bond angles: The angles formed between adjacent chemical bonds, which define the geometry around each atom.

Torsional angles: These describe the conformation of the molecule, for instance, the orientation of the propanone side chain relative to the phenyl ring.

Intermolecular interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds (e.g., involving the amino and mercapto groups) and van der Waals forces, which govern the packing of molecules in the crystal.

Currently, there are no published crystallographic data or structural reports for This compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are instrumental for identifying the functional groups present in a compound. For This compound , these spectra would exhibit characteristic bands corresponding to its constituent functional groups.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Mercaptan (S-H) | Stretching | 2550 - 2600 |

| Carbonyl (C=O) | Stretching | 1700 - 1725 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

A detailed analysis of the FT-IR and Raman spectra would confirm the presence of these functional groups and provide insights into the molecular structure. However, no experimentally obtained FT-IR or Raman spectra for This compound have been found in the scientific literature.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of This compound would be expected to show absorption bands characteristic of its aromatic system and carbonyl group.

The key features of a UV-Vis spectrum are:

λmax (Wavelength of Maximum Absorbance): The wavelength at which the compound absorbs the most light. This is related to the energy of the electronic transition.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.

For This compound , one would anticipate electronic transitions such as:

π → π* transitions: Associated with the aromatic phenyl ring, typically occurring at shorter wavelengths (higher energy).

n → π* transitions: Associated with the carbonyl group (C=O), which are typically weaker and occur at longer wavelengths (lower energy).

The presence of the amino (-NH2) and mercapto (-SH) groups as substituents on the phenyl ring would likely cause a bathochromic (red) shift of the π → π* transitions to longer wavelengths compared to unsubstituted benzene (B151609).

Despite the theoretical expectations, no published UV-Vis absorption data, including specific λmax and molar absorptivity values, are available for This compound .

Exploration of Mechanistic Biological Activities in in Vitro Research Models

Investigation of Enzyme Inhibition Mechanisms

No studies investigating the enzyme inhibition mechanisms of 1-(5-Amino-2-mercaptophenyl)propan-2-one were found.

Specific Enzyme Targets and Kinetic Analysis (e.g., Thiol-Reactive Enzymes)

There is no available data identifying specific enzyme targets for this compound, nor are there any reports on its kinetic analysis with any enzymes, including thiol-reactive enzymes.

Reversible vs. Irreversible Inhibition Mechanisms

Without evidence of enzyme inhibition, the nature of any potential inhibition (reversible vs. irreversible) by this compound has not been determined.

Receptor Binding and Modulation Studies (Molecular Level)

No research has been published on the receptor binding or modulation properties of this compound.

Ligand-Receptor Interaction Profiling

A ligand-receptor interaction profile for this compound is not available in the current scientific literature.

Allosteric Modulation Investigations

There are no records of studies investigating the potential allosteric modulation effects of this compound on any receptor.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

No experimental data has been found describing the interaction of this compound with biological macromolecules such as DNA or proteins.

Cellular Pathway Perturbation in Cell-Free Systems or Model Organisms (Pre-clinical, Non-human)

Detailed investigations into how this compound may perturb cellular pathways in cell-free systems or non-human model organisms are absent from the current scientific literature.

While the mercapto group suggests a potential role in redox signaling pathways, no studies have been published that specifically investigate the effects of this compound on such pathways.

There is a lack of preclinical, non-human mechanistic studies examining the influence of this compound on cellular responses such as autophagy or apoptosis.

Antimicrobial or Antiviral Mechanism-of-Action Studies (Pre-clinical, Non-human)

Specific preclinical studies detailing the antimicrobial or antiviral mechanism of action for this compound are not available.

Due to the absence of mechanism-of-action studies, there has been no identification of specific bacterial enzymes or viral proteins that are targeted by this compound.

Resistance Mechanisms at the Molecular Level

Information on the molecular-level resistance mechanisms to this compound is currently unavailable in published research.

Future Research Directions and Potential Applications in Chemical Science

Development of Novel Materials Based on the Compound's Reactivity

The presence of reactive amino, mercapto, and keto functional groups in 1-(5-Amino-2-mercaptophenyl)propan-2-one makes it a versatile building block for the synthesis of new materials with unique properties.

Future research could focus on leveraging this reactivity to create advanced polymers and coordination complexes. The amino and mercapto groups are excellent nucleophiles, capable of participating in various polymerization reactions. For instance, polybenzothiazoles, known for their high thermal stability and chemical resistance, could be synthesized using this compound as a key monomer.

Furthermore, the ability of the sulfur and nitrogen atoms to coordinate with metal ions suggests its potential in the development of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting electronic, magnetic, and porous properties, with potential applications in gas storage, separation, and catalysis. Research into 1,4-benzothiazine derivatives has also shown their effectiveness as corrosion inhibitors for steel, suggesting that materials derived from this compound could be developed for surface protection and anti-corrosion coatings.

Table 1: Potential Material Applications of this compound Derivatives

| Material Type | Potential Application | Key Functional Groups Involved |

| Polybenzothiazoles | High-performance polymers, thermally stable materials | Amino and Mercapto groups |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, separation | Amino and Mercapto groups for metal coordination |

| Corrosion Inhibitors | Protective coatings for metals | Adsorption via heteroatoms (N, S) |

Integration into Catalytic Systems

The structural scaffold of this compound is well-suited for the design of novel ligands for catalysis. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the chelation of a variety of metal centers, which is a key feature for creating efficient and selective catalysts.

Future investigations could explore the synthesis of transition metal complexes with ligands derived from this compound. These complexes could be screened for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The development of chiral versions of these ligands could also lead to new asymmetric catalysts for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. The use of gold catalysis in the synthesis of benzothiazines from related precursors has been reported, indicating the compatibility of this heterocyclic system with transition metal catalysis. nih.gov

Application as a Chemical Probe for Biological Systems (Mechanistic Research)

Derivatives of 1,4-benzothiazine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govmdpi.com This suggests that this compound and its derivatives could be developed as chemical probes to investigate biological pathways and mechanisms of action.

Future research in this area could involve the synthesis of fluorescently labeled or biotinylated derivatives of the compound. These probes could be used to identify and study the interactions with specific cellular targets, such as enzymes or receptors. For example, benzothiazole-based fluorescent probes have been designed for the detection of hydrazine (B178648) in biological samples. bohrium.comnih.gov A similar approach could be adopted to develop probes for other biologically relevant molecules or to visualize specific cellular processes. Understanding the mechanism by which these compounds exert their biological effects is crucial for the rational design of new therapeutic agents. mdpi.comfrontiersin.org

Contribution to Fundamental Chemical Theory and Methodologies

The synthesis and reactivity of this compound and its conversion to 1,4-benzothiazines can contribute to a deeper understanding of fundamental chemical principles. The cyclization reaction to form the benzothiazine ring is a classic example of heterocyclic synthesis, and further studies could provide insights into the reaction mechanism and the factors controlling regioselectivity and stereoselectivity.

Moreover, the development of more efficient and sustainable synthetic routes to this compound and its derivatives is an active area of research. benthamdirect.comacs.org This includes the exploration of green chemistry approaches, such as the use of environmentally benign solvents and catalysts. These studies not only improve the practical synthesis of these compounds but also contribute to the broader field of synthetic methodology.

Emerging Interdisciplinary Research Avenues Involving this compound

The versatile nature of this compound and its derivatives positions them at the intersection of several scientific disciplines. The rich biological activity of benzothiazines suggests significant potential in medicinal chemistry and drug discovery. nih.govnih.govnih.gov

Emerging interdisciplinary research could focus on the following areas:

Medicinal Chemistry : The design and synthesis of new libraries of 1,4-benzothiazine derivatives for screening against a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. rsc.orgresearchgate.net The broad therapeutic potential of this class of compounds is well-documented. mdpi.comresearchgate.net

Materials Science : The development of "smart" materials based on polymers or MOFs incorporating the this compound scaffold. These materials could have applications in sensing, drug delivery, and electronics.